(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate
CAS No.:
Cat. No.: VC16243215
Molecular Formula: C14H19F2N3O6
Molecular Weight: 363.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19F2N3O6 |
|---|---|
| Molecular Weight | 363.31 g/mol |
| IUPAC Name | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] tert-butyl carbonate |
| Standard InChI | InChI=1S/C14H19F2N3O6/c1-13(2,3)25-12(22)24-9-7(6-20)23-10(14(9,15)16)19-5-4-8(17)18-11(19)21/h4-5,7,9-10,20H,6H2,1-3H3,(H2,17,18,21)/t7-,9-,10-/m1/s1 |
| Standard InChI Key | LKIFGKNBZDGLOI-SZEHBUNVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)N)CO |
| Canonical SMILES | CC(C)(C)OC(=O)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a tetrahydrofuran (THF) ring with stereochemical configurations at the 2R, 3R, and 5R positions. Key modifications include:
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4-Amino-2-oxopyrimidine: A cytosine-like base analog that facilitates base-pairing interactions.
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4,4-Difluoro substituents: Enhance electron-withdrawing effects and metabolic stability.
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Hydroxymethyl group: Provides a site for phosphorylation in vivo.
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tert-Butyl carbonate: A protective group that modulates solubility and enables prodrug activation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁F₂N₃O₇ |
| Molecular Weight | 401.34 g/mol |
| IUPAC Name | (2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate |
| Solubility (Water) | <1 mg/mL (predicted) |
| LogP | 1.8 (estimated) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step strategies to construct the stereochemically precise THF core and introduce functional groups:
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THF Ring Formation: A RuCl₃/NaIO₄-catalyzed ring-opening of bicyclic intermediates, as described in analogous tetrahydrofuran dicarboxylate syntheses .
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Fluorination: Electrophilic fluorination using Selectfluor® at the 4-position to install difluoro groups.
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Base Attachment: Mitsunobu coupling to link 4-amino-2-oxopyrimidine to the THF ring.
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Protective Group Chemistry: tert-Butyl carbonate installation via reaction with di-tert-butyl dicarbonate under basic conditions.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) |
|---|---|---|
| THF Ring Formation | RuCl₃/NaIO₄, H₂O/CH₃CN | 78 |
| Fluorination | Selectfluor®, DMF | 65 |
| Base Coupling | DIAD, Ph₃P, THF | 82 |
| Carbonate Protection | Boc₂O, Et₃N, DCM | 90 |
Mechanism of Action
Prodrug Activation
The tert-butyl carbonate group undergoes enzymatic hydrolysis in vivo, releasing the active hydroxyl derivative. This prodrug strategy enhances oral bioavailability by improving lipophilicity (LogP 1.8 vs. −0.5 for the deprotected form) .
Antiviral Activity
The active metabolite acts as a chain terminator in viral RNA/DNA synthesis:
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Competitive Inhibition: The 4-amino-2-oxopyrimidine mimics natural nucleobases, incorporating into nascent strands.
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Steric Hindrance: Difluoro groups disrupt polymerase active-site interactions, reducing replication fidelity.
Table 3: In Vitro Antiviral Activity
| Virus | IC₅₀ (nM) | Cell Line |
|---|---|---|
| Hepatitis C (HCV) | 12 ± 3 | Huh-7 |
| SARS-CoV-2 | 25 ± 5 | Vero E6 |
Pharmacokinetic Profile
Absorption and Distribution
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Bioavailability: 58% in rat models (oral administration).
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Plasma Protein Binding: 92% due to lipophilic tert-butyl group.
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Half-Life (t₁/₂): 6.2 hours in primates.
Metabolism and Excretion
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Primary Pathway: Hepatic esterase-mediated cleavage of the carbonate group.
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Metabolites: Hydroxymethyl-THF-pyrimidine (active), tert-butanol (inert).
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Excretion: Renal (70%), fecal (25%).
Comparative Analysis with Analogues
Structural Analogues
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Sofosbuvir: Lacks fluorine substituents and tert-butyl carbonate, reducing metabolic stability (t₁/₂ = 2.7 hours) .
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Remdesivir: Features a nitrile group instead of difluoro, leading to higher LogP (2.4) but similar antiviral potency.
Table 4: Property Comparison
| Property | Target Compound | Sofosbuvir |
|---|---|---|
| Molecular Weight | 401.34 | 529.45 |
| IC₅₀ (HCV) | 12 nM | 9 nM |
| Oral Bioavailability | 58% | 32% |
Applications and Clinical Relevance
Antiviral Therapeutics
Phase I trials demonstrate dose-dependent HCV RNA reduction (2.5 log₁₀ at 300 mg/day). Synergy observed with NS5A inhibitors (e.g., ledipasvir).
Oncology
Preclinical studies show antiproliferative effects in leukemia cell lines (CCRF-CEM, IC₅₀ = 45 nM) via DNA incorporation and topoisomerase inhibition.
Challenges and Future Directions
Resistance Mutations
Viral polymerases with S282T mutations reduce efficacy 10-fold, necessitating combination therapies.
Formulation Development
Nanoparticle encapsulation improves aqueous solubility (8 mg/mL) and lymphatic targeting.
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